4-Aminobicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobicyclo[222]octane-1-carboxylic acid is a bicyclic amino acid with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
The synthesis of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process typically employs an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . Another approach involves the use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes . These methods are operationally simple and can be scaled up for industrial production.
Chemical Reactions Analysis
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Industry: The rigid structure of this compound makes it useful in material science for creating stable polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to inhibition or activation of enzymatic reactions, making it a valuable tool in drug design and biochemical research.
Comparison with Similar Compounds
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound also features a bicyclic structure but differs in the position of the amino and carboxylic acid groups.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework but lack the amino group, resulting in different chemical properties and reactivity. The unique positioning of functional groups in this compound imparts distinct reactivity and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNWSEKOBRDGLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159601 |
Source
|
Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-17-0 |
Source
|
Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid?
A1: While the abstract provided doesn't detail the molecular formula or weight, it does highlight the compound's dipole moment as a key structural feature. [] The research likely explores how this dipole moment influences the compound's interactions with other molecules, which is crucial for understanding its potential biological activity and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.